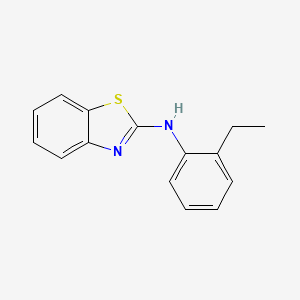

N-(2-ethylphenyl)-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethylphenyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H14N2S and its molecular weight is 254.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-(2-ethylphenyl)-1,3-benzothiazol-2-amine is a high-affinity, high-specificity peptidomimetic ligand . It primarily targets the activated α4β1 integrin found on a variety of malignant lymphoid cell lines . The α4β1 integrin plays a crucial role in cell adhesion and migration, which are key processes in the development and progression of diseases such as cancer .

Mode of Action

The compound interacts with its target, the α4β1 integrin, by binding to the catalytic residue CYS-258 . This interaction has the potential to interfere with the integrin’s catalytic activity , leading to changes in the cell’s adhesion and migration capabilities.

Biochemical Pathways

It is known that the α4β1 integrin is involved in various signaling pathways that regulate cell adhesion and migration . By targeting this integrin, the compound could potentially disrupt these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interference with the α4β1 integrin’s function. By inhibiting this integrin, the compound could potentially disrupt cell adhesion and migration, thereby affecting the progression of diseases such as cancer .

Actividad Biológica

N-(2-ethylphenyl)-1,3-benzothiazol-2-amine is a compound within the benzothiazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and research findings related to its biological activity.

Overview of Benzothiazole Derivatives

Benzothiazoles are a class of compounds characterized by a benzene ring fused to a thiazole ring. They exhibit a wide range of biological activities, including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antidiabetic

- Antiviral

The incorporation of various substituents on the benzothiazole scaffold can enhance these activities, making them valuable in medicinal chemistry .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-amino benzothiazole with 2-ethylphenyl derivatives. The general synthetic route can be summarized as follows:

- Starting Materials : 2-Aminobenzothiazole and 2-Ethylphenyl derivatives.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in solvents like ethanol or DMF.

- Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives can inhibit various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against lung cancer (A549) and breast cancer (MCF-7) cell lines. The mechanism often involves the inhibition of key enzymes such as PI3K and mTOR .

Table 1: Anticancer Activity of Related Benzothiazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | PI3K inhibition |

| Benzothiazole Derivative A | MCF-7 | 15.63 | mTOR inhibition |

| Benzothiazole Derivative B | A549 | 12.34 | EGFR inhibition |

Antimicrobial Activity

Benzothiazoles have also been evaluated for their antimicrobial properties. Studies indicate that derivatives show varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized compounds have demonstrated potent antibacterial activity comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound | Bacteria Type | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| This compound | Gram-positive | TBD | Moderate to High |

| Benzothiazole Derivative C | Gram-negative | TBD | High |

| Benzothiazole Derivative D | Gram-positive | TBD | Moderate |

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzothiazole derivatives in treating various diseases:

- Anticancer Research : A study evaluated a series of benzothiazole derivatives for their anticancer properties, finding significant activity against multiple cancer cell lines. The study emphasized the role of structural modifications in enhancing biological activity .

- Antimicrobial Evaluation : Another research focused on synthesizing substituted benzothiazoles and testing them against bacterial strains. Some compounds exhibited strong antibacterial properties, reinforcing the therapeutic potential of this class .

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-11-7-3-4-8-12(11)16-15-17-13-9-5-6-10-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTKSFZEVHGWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.